Cas no 1265908-04-0 ((4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid)

(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative featuring a naphthyl substituent at the 2-position and a carboxylic acid group at the 4-position. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical research, particularly as a building block for bioactive compounds. The rigid thiazolidine ring enhances structural stability, while the naphthyl group contributes to π-π stacking interactions, useful in ligand design. The carboxylic acid functionality allows for further derivatization, enabling applications in peptide mimetics or metal coordination chemistry. This compound is typically synthesized with high enantiopurity, ensuring reproducibility in research applications. Its unique structure offers potential in medicinal chemistry for targeting enzyme inhibition or receptor modulation.
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid structure
1265908-04-0 structure
Product name:(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid
CAS No:1265908-04-0
MF:C14H13NO2S
MW:259.32352232933
MDL:MFCD15730790
CID:5043527

(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid
    • T3883
    • (4S)-2-(Naphthalen-1-yl)thiazolidine-4-carboxylic acid
    • 4-thiazolidinecarboxylic acid, 2-(1-naphthalenyl)-, (4S)-
    • (4S)-2-(NAPHTHALEN-1-YL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
    • (4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid
    • MDL: MFCD15730790
    • Inchi: 1S/C14H13NO2S/c16-14(17)12-8-18-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13,15H,8H2,(H,16,17)/t12-,13?/m1/s1
    • InChI Key: WSGHWUWDWJRTFR-PZORYLMUSA-N
    • SMILES: S1C[C@H](C(=O)O)NC1C1=CC=CC2C=CC=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 323
  • Topological Polar Surface Area: 74.6
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 525.7±50.0 °C at 760 mmHg
  • Flash Point: 271.7±30.1 °C
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid Security Information

(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB409569-5 g
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid
1265908-04-0
5g
€907.00 2023-06-17
TRC
S233810-1000mg
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid
1265908-04-0
1g
$ 720.00 2022-06-02
abcr
AB409569-500 mg
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid
1265908-04-0
500MG
€254.60 2022-09-28
abcr
AB409569-5g
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid; .
1265908-04-0
5g
€877.00 2025-02-19
Key Organics Ltd
LS-04952-5G
(4S)-2-(naphthalen-1-yl)-1,3-thiazolidine-4-carboxylic acid
1265908-04-0 >95%
5g
£761.00 2025-02-08
Key Organics Ltd
LS-04952-1G
(4S)-2-(naphthalen-1-yl)-1,3-thiazolidine-4-carboxylic acid
1265908-04-0 >95%
1g
£336.00 2025-02-08
TRC
S233810-250mg
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid
1265908-04-0
250mg
$ 275.00 2022-06-02
TRC
S233810-500mg
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid
1265908-04-0
500mg
$ 450.00 2022-06-02
Chemenu
CM258766-5g
(4S)-2-(Naphthalen-1-yl)thiazolidine-4-carboxylic acid
1265908-04-0 97%
5g
$711 2021-08-18
abcr
AB409569-500mg
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid; .
1265908-04-0
500mg
€269.00 2025-02-19

Additional information on (4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid

(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1265908-04-0, known as (4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a naphthyl group with a thiazolidine ring system. The thiazolidine core, a five-membered ring containing sulfur and nitrogen atoms, is a common motif in various bioactive compounds. The naphthyl group, derived from naphthalene, adds aromaticity and potential for further functionalization.

Recent studies have highlighted the potential of (4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid as a precursor for drug development. Its chiral center at the 4-position of the thiazolidine ring makes it an attractive candidate for enantioselective synthesis. Researchers have explored its role in inhibiting specific enzymes, such as histone deacetylases (HDACs), which are implicated in various diseases including cancer and neurodegenerative disorders. The carboxylic acid functionality at the 4-position is particularly significant, as it can be readily modified to enhance bioavailability or target specificity.

The synthesis of this compound typically involves a multi-step process, often starting with the preparation of the thiazolidine ring. One common approach is the cyclization of an amino thioester with a suitable aldehyde or ketone under acidic conditions. The introduction of the naphthyl group is achieved through nucleophilic substitution or coupling reactions, depending on the specific precursor used. The stereochemistry at the 4-position is carefully controlled to ensure the desired (S)-configuration, which is crucial for biological activity.

In terms of applications, (4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid has shown promise in medicinal chemistry as a scaffold for designing novel therapeutic agents. Its ability to modulate protein-protein interactions makes it a valuable tool in drug discovery efforts targeting complex cellular pathways. Additionally, its structural versatility allows for further derivatization to explore a wide range of biological activities.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivities of this compound against various targets. Molecular docking studies have revealed that the naphthyl group contributes significantly to hydrophobic interactions, while the thiazolidine ring provides hydrogen bonding capabilities. These findings underscore the importance of rational drug design in optimizing the compound's pharmacokinetic properties.

Furthermore, green chemistry approaches have been applied to improve the sustainability of this compound's synthesis. For instance, catalytic asymmetric induction techniques have been employed to achieve high enantiomeric excess during key steps of the synthesis process. Such methods not only enhance efficiency but also reduce environmental impact.

In conclusion, (4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid represents a valuable molecule with diverse applications in organic synthesis and drug discovery. Its unique structure and functional groups make it an ideal candidate for exploring novel therapeutic strategies. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing medical science.

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Amadis Chemical Company Limited
(CAS:1265908-04-0)(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid
A921909
Purity:99%
Quantity:1g
Price ($):240.0